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Compound of Interest

Compound Name: N-Demethylricinine

Cat. No.: B131565

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Demethylricinine (3-cyano-4-methoxy-2-pyridone) is an alkaloid and a key
metabolite of ricinine, found in the castor plant (Ricinus communis)[1][2]. Its identification and
guantification are crucial in various fields, including toxicology, as it can serve as a biomarker
for ricin exposure, and in pharmaceutical manufacturing, where it may be present as an
impurity in the production of drugs like Gimeracil[3]. The interconversion between ricinine and
N-Demethylricinine is linked to the aging process in the plant, with N-demethylation occurring
in senescent leaves and N-methylation in green leaves[1][2]. This document provides a
comprehensive overview of the spectroscopic techniques used for the characterization of N-
Demethylricinine and detailed protocols for its analysis.

Physicochemical and Structural Data

The fundamental properties of N-Demethylricinine are summarized below.
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Property Data Reference
Molecular Formula C7HeN202 [3114]
Molecular Weight 150.13 g/mol [3114]
CAS Number 21642-98-8 [31[4]
Melting Point 276-278°C [3]
3-Cyano-4-methoxy-2-
pyridone, 4-Methoxy-2-oxo-
Synonyms , . [1][3]
1,2-dihydropyridine-3-
carbonitrile
Appearance Neat (as a solid) [3]

Elemental Analysis
(Calculated)

C: 56.00%, H: 4.03%, N:
18.66%, O: 21.33%

[1]

Spectroscopic Data Summary

A combination of spectroscopic methods is required for the unambiguous identification of N-

Demethylricinine. The characteristic data from major techniques are compiled below.
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Spectroscopic Technique

Key Findings

Reference

Mass Spectrometry (MS)

Molecular lon (M*): m/z 150.
High-Resolution MS (HRMS):
150.0444.

[1]

UV-Vis Spectroscopy

In Water or 1 N HCI: Amax at
304 nmand 252 nm. In 1 N
NaOH: The main absorption
peak shifts to 292 nm.

[1]

Infrared (IR) Spectroscopy

Confirms the presence of a

cyano (-C=N) functional group.

[1]

NMR Spectroscopy

The chemical shifts for protons
at positions 5 and 6 are in
approximately the same
position as those in the parent

compound, ricinine.

[1]

Experimental Protocols and Methodologies

Detailed protocols for the spectroscopic analysis of N-Demethylricinine are provided below.

These are generalized methodologies and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide

detailed information about the structure, dynamics, and chemical environment of molecules. H

and 3C NMR are fundamental for elucidating the carbon-hydrogen framework.

Experimental Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of purified N-Demethylricinine and dissolve

it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a

clean vial.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm).

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation: Place the NMR tube into the spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum, ensuring an adequate number of scans to achieve a good
signal-to-noise ratio.

o Acquire a 133C NMR spectrum. Due to the lower natural abundance of 13C, a greater
number of scans and a longer acquisition time will be necessary.

o If required, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm
assignments.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the spectra using the TMS signal.

Data Interpretation:

e 1H NMR: Analyze the chemical shifts (d), integration (proton count), and multiplicity (splitting
patterns) to assign protons to their respective positions in the molecule. The signals for the
protons at the 5 and 6 positions of the pyridone ring are expected.

e 13C NMR: Identify the number of unique carbon signals and their chemical shifts to account
for all seven carbon atoms in the structure, including the cyano, methoxy, and pyridone ring
carbons.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution
Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the
determination of the elemental formula.

Experimental Protocol:
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o Sample Preparation: Prepare a dilute solution of N-Demethylricinine (approx. 10-100
pg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI or Atmospheric Pressure Chemical lonization - APCI).

e Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a
constant flow rate (e.g., 5-10 pL/min).

o Data Acquisition:

o Acquire data in positive ion mode to detect the protonated molecule [M+H]* or the
molecular ion M+.

o Perform a full scan analysis over a relevant m/z range (e.g., m/z 50-300).

o For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate
mass measurement to four decimal places.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions.

Data Interpretation:
e The base peak corresponding to the molecular ion (M*) should be observed at m/z 150.

 HRMS data should yield a mass that corresponds to the elemental formula C7HsN202
(calculated mass: 150.0429)[1]. The experimentally observed value of 150.0444 confirms
this composition[1].

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a
molecule. It is particularly useful for analyzing compounds with chromophores, such as
aromatic rings and conjugated systems, which are present in N-Demethylricinine.

Experimental Protocol:
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e Sample Preparation:

o Prepare a stock solution of N-Demethylricinine in a UV-transparent solvent (e.g.,
methanol, ethanol, or water).

o Prepare a series of dilutions to determine a concentration that gives an absorbance
reading within the linear range of the instrument (typically 0.1-1.0 AU).

o To observe the effect of pH, prepare samples in 1 N HCl and 1 N NaOHI[1].
e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Blank Correction: Fill a quartz cuvette with the solvent (e.g., water, 1 N HCI, or 1 N NaOH)
and use it to zero the instrument (baseline correction).

o Data Acquisition:

o Rinse and fill a matched quartz cuvette with the sample solution.

o Scan the sample across the UV range (e.g., 200-400 nm).
o Data Processing: Identify the wavelength(s) of maximum absorbance (Amax).
Data Interpretation:

 In a neutral or acidic medium, the spectrum should exhibit two distinct absorption maxima at
approximately 252 nm and 304 nm[1].

e In a basic medium (1 N NaOH), a bathochromic shift is observed, with the main peak moving
to around 292 nm, indicating a change in the chromophore due to deprotonation[1].

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of
specific functional groups.

Experimental Protocol:
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Sample Preparation:

o KBr Pellet Method: Mix 1-2 mg of dry N-Demethylricinine with ~100 mg of dry potassium
bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Background Scan: Perform a background scan (with an empty sample holder or a clean ATR
crystal) to record the spectrum of the ambient environment (COz, water vapor), which will be
subtracted from the sample spectrum.

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum,
typically over the range of 4000-400 cm™1,

Data Processing: The software will automatically perform the background subtraction.

Data Interpretation:

Analyze the spectrum for characteristic absorption bands corresponding to the functional
groups in N-Demethylricinine.

A sharp, intense peak in the region of 2220-2260 cm~1 is indicative of the C=N (cyano)
stretch, a key feature of the molecule[1].

Other expected bands include C=0 stretching (around 1650 cm~1), C=C and C=N stretching
in the aromatic ring (1400-1600 cm~1), and C-O stretching from the methoxy group (around
1250 cm™1).

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow for identifying N-Demethylricinine and

its biochemical context within Ricinus communis.
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General Workflow for Spectroscopic Identification of N-Demethylricinine
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Caption: Analytical workflow for N-Demethylricinine identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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